molecular formula C9H11N3OS B2770671 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one CAS No. 1011416-22-0

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one

Cat. No. B2770671
M. Wt: 209.27
InChI Key: GHZWIBAQIJKVNI-UHFFFAOYSA-N
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Description

“2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, a drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Molecular Structure Analysis

The molecular structure of “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” is based on the thieno[3,2-d]pyrimidin-4-amine scaffold . The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” include the reaction of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions were reacted with secondary amines to give 2-dialkylamino-5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones .

Scientific Research Applications

Biological Monitoring and Metabolism

  • A study on biological monitoring of exposure to pirimicarb , which shares a similar structural motif with the compound of interest, focused on its metabolism in humans. The research identified major metabolites in urine, indicating a considerable capacity for human demethylation of the compound. This study is relevant for understanding the metabolic pathways and potential biological monitoring strategies for related compounds (Hardt, Appl, & Angerer, 1999).

Pharmacokinetics and Drug Development

  • Another relevant study involved KW-5805 , an antiulcer compound with a similar mechanism of increasing gastric mucus and stimulating defensive factors. This research highlighted the tolerability, pharmacokinetics, and metabolic pathways after oral administration in humans, providing insights into the development of therapeutics based on similar structural frameworks (Uckert, Kobayashi, & Maier-Lenz, 1989).

Toxicology and Environmental Health

  • Research on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children included assessment of exposure to compounds with structural similarities to the chemical . This study contributes to understanding the environmental health impacts and potential risks associated with exposure to such compounds (Babina, Dollard, Pilotto, & Edwards, 2012).

Future Directions

The future directions for the research on “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” could involve further exploration of the structure–activity-relationship (SAR) of related compounds . This could lead to the development of more potent inhibitors of Cyt-bd, which could be potential drugs for the treatment of Mycobacterium tuberculosis .

properties

IUPAC Name

2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-10-5-7-11-6-3-4-14-8(6)9(13)12-7/h3-4,10H,2,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZWIBAQIJKVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one

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